
1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride (CM-6-O-DPCA-HCl) is an organometallic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular formula of C8H9ClN2O4 and a molar mass of 226.63 g/mol. CM-6-O-DPCA-HCl is a versatile compound that has been used in a variety of fields, including biochemistry, organic chemistry, and drug discovery.
科学的研究の応用
CM-6-O-DPCA-HCl has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and other organic molecules. It has also been used as a reagent for the synthesis of various metal complexes, as well as for the synthesis of metal-organic frameworks (MOFs). Additionally, CM-6-O-DPCA-HCl has been used as a catalyst in the synthesis of various organic compounds.
作用機序
The mechanism of action of CM-6-O-DPCA-HCl is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of various organic compounds. Additionally, it is believed that the compound can act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the synthesis of various metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CM-6-O-DPCA-HCl have not been extensively studied. However, it is believed that the compound may have some effects on the central nervous system, as it has been shown to bind to certain receptors in the brain. Additionally, the compound has been shown to have some anti-inflammatory properties, as well as some antioxidant effects.
実験室実験の利点と制限
The main advantage of using CM-6-O-DPCA-HCl in laboratory experiments is its versatility. The compound has a wide range of applications and can be used as a reagent, catalyst, or intermediate in the synthesis of various compounds. Additionally, the compound is relatively easy to synthesize and is relatively inexpensive.
The main limitation of using CM-6-O-DPCA-HCl in laboratory experiments is its toxicity. The compound is known to be toxic and should be handled with care. Additionally, the compound is not very stable and can decompose over time, which can lead to decreased yields in laboratory experiments.
将来の方向性
The future of CM-6-O-DPCA-HCl is promising. The compound has a wide range of applications and is relatively easy to synthesize, making it an attractive option for scientists. Additionally, the compound has a number of potential therapeutic applications, such as anti-inflammatory and antioxidant effects. Additionally, the compound could be used as a catalyst in the synthesis of various organic compounds. Finally, the compound could be used in the development of new metal-organic frameworks (MOFs).
合成法
CM-6-O-DPCA-HCl can be synthesized using a variety of methods, including the reaction of 1-(carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CM-6-O-DPCA) with hydrochloric acid. The reaction is typically carried out in aqueous solution at a temperature of 60-80°C, and the resulting product is a white, crystalline solid. The yield of the reaction is typically between 95-98%.
特性
IUPAC Name |
1-(carboxymethyl)-6-oxopyridazine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5.ClH/c10-5-2-1-4(7(13)14)8-9(5)3-6(11)12;/h1-2H,3H2,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYFEIHJBPCRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(=O)O)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

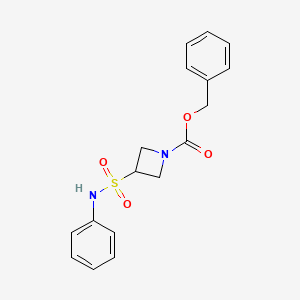
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
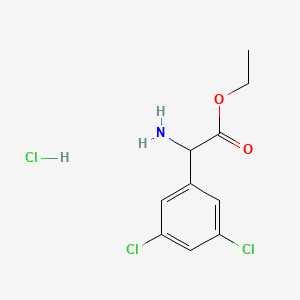
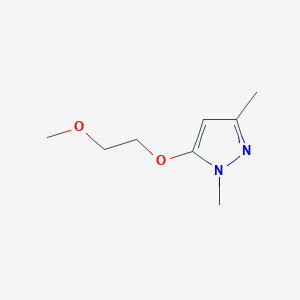



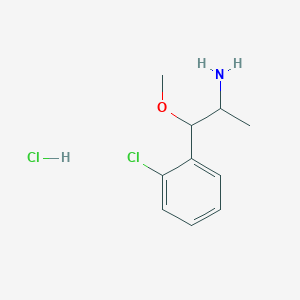

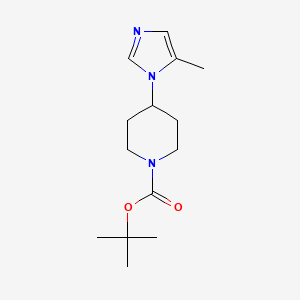
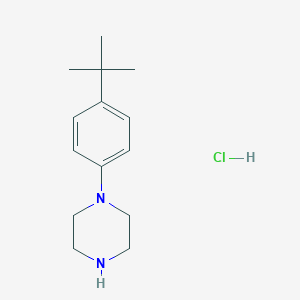
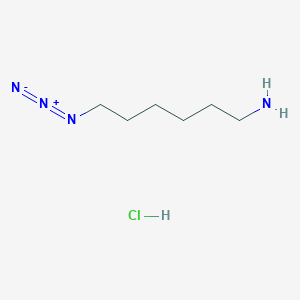

![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)